molecular formula C12H14O3 B13330605 Methyl (S)-1-hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylate

Methyl (S)-1-hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylate

Cat. No.: B13330605
M. Wt: 206.24 g/mol
InChI Key: XSQLGDJNLLZRNR-NSHDSACASA-N
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Description

Methyl (S)-1-hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylate is an organic compound with a complex structure that includes a hydroxy group, a methyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-1-hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylate typically involves several steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor, followed by functional group modifications to introduce the hydroxy and carboxylate ester groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in the industrial production of complex organic compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-1-hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Strong nucleophiles like sodium hydride or organolithium reagents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the ester group can produce a primary alcohol.

Scientific Research Applications

Methyl (S)-1-hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl (S)-1-hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylate exerts its effects depends on its interaction with molecular targets. The hydroxy and carboxylate ester groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl ®-1-hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylate: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    1-Hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid: Lacks the methyl ester group, which can affect its reactivity and applications.

    4-Methyl-2,3-dihydro-1H-indene-5-carboxylic acid: Lacks both the hydroxy and ester groups, resulting in different chemical properties.

Uniqueness

Methyl (S)-1-hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its relevance in multiple fields of research make it a valuable compound for further study.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl (1S)-1-hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylate

InChI

InChI=1S/C12H14O3/c1-7-8-5-6-11(13)10(8)4-3-9(7)12(14)15-2/h3-4,11,13H,5-6H2,1-2H3/t11-/m0/s1

InChI Key

XSQLGDJNLLZRNR-NSHDSACASA-N

Isomeric SMILES

CC1=C(C=CC2=C1CC[C@@H]2O)C(=O)OC

Canonical SMILES

CC1=C(C=CC2=C1CCC2O)C(=O)OC

Origin of Product

United States

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